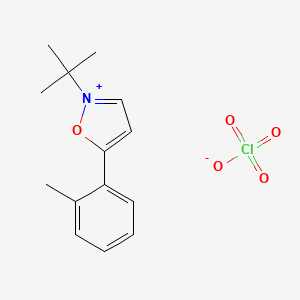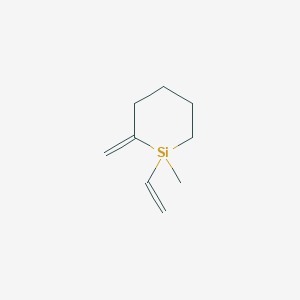![molecular formula C13H18N2S B12613907 (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide CAS No. 904326-09-6](/img/structure/B12613907.png)
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide is a chiral compound with a unique structure that includes a pyrrolidine ring and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide typically involves the reaction of pyrrolidine derivatives with phenylethylamine. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are commonly used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,4-dione derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyridine ring fused to the pyrrolidine ring and are known for their biological activities.
Uniqueness
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a phenylethyl group. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
904326-09-6 |
|---|---|
Fórmula molecular |
C13H18N2S |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c1-10(11-6-3-2-4-7-11)15-13(16)12-8-5-9-14-12/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16)/t10-,12+/m1/s1 |
Clave InChI |
HAZMYUCALIRQSV-PWSUYJOCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=S)[C@@H]2CCCN2 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=S)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)


![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
